molecular formula C9H17NO2 B7868026 tert-Butyl a-amino-cyclopropaneacetate CAS No. 159871-54-2

tert-Butyl a-amino-cyclopropaneacetate

Cat. No.: B7868026
CAS No.: 159871-54-2
M. Wt: 171.24 g/mol
InChI Key: KCUQSNWLGMSEOQ-UHFFFAOYSA-N
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Description

tert-Butyl a-amino-cyclopropaneacetate: is an organic compound that features a tert-butyl group, an amino group, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Transesterification: One common method involves the transesterification of an α-substituted acetoacetate with tert-butyl alcohol.

    tert-Butylation: Another method involves the tert-butylation of carboxylic acids and alcohols using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate.

Industrial Production Methods: Industrial production often utilizes similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality tert-butyl a-amino-cyclopropaneacetate.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl a-amino-cyclopropaneacetate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Agrochemicals: Used in the synthesis of agrochemicals.

    Polymers: Incorporated into polymer synthesis for creating materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl a-amino-cyclopropaneacetate involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The combination of a tert-butyl group, an amino group, and a cyclopropane ring makes tert-butyl a-amino-cyclopropaneacetate unique.

    Reactivity: The presence of these functional groups allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

tert-butyl 2-amino-2-cyclopropylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUQSNWLGMSEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259503
Record name 1,1-Dimethylethyl α-aminocyclopropaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159871-54-2
Record name 1,1-Dimethylethyl α-aminocyclopropaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159871-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl α-aminocyclopropaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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